Bienvenue dans la boutique en ligne BenchChem!

(-)-Brompheniramine

Histamine H1 receptor Radioligand binding Receptor pharmacology

Procure (-)-Brompheniramine (CAS 32656-44-3), the enantiomerically pure (R)-form, for definitive H1 receptor studies. This stereochemically defined alkylamine eliminates variability inherent in racemic brompheniramine, ensuring reproducible antagonist parameters in binding assays. Essential for delineating stereospecific GPCR pharmacology and serves as a benchmark in hERG (IC50=0.90 μM) and muscarinic receptor panels. ≥98% purity standardizes positive controls.

Molecular Formula C16H19BrN2
Molecular Weight 319.24 g/mol
CAS No. 32656-44-3
Cat. No. B1667935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Brompheniramine
CAS32656-44-3
SynonymsBrompheniramine, (R)-;  Dimetapp;  (-)-Brompheniramine;  (R)-Brompheniramine;  L-Brompheniramine
Molecular FormulaC16H19BrN2
Molecular Weight319.24 g/mol
Structural Identifiers
SMILESCN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2
InChIInChI=1S/C16H19BrN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m1/s1
InChIKeyZDIGNSYAACHWNL-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(-)-Brompheniramine CAS 32656-44-3: Chiral Alkylamine Antihistamine for H1 Receptor Pharmacology


(-)-Brompheniramine (CAS 32656-44-3), also designated (R)-Brompheniramine, is the enantiomerically pure form of the first-generation alkylamine antihistamine brompheniramine . It functions as a competitive antagonist at the histamine H1 receptor and is utilized as a reference standard and pharmacological tool in allergy and receptor binding research . The compound is distinguished from its racemate by its defined stereochemistry, which confers stereospecific pharmacological properties .

(-)-Brompheniramine 32656-44-3: Why Racemic or Alternative Alkylamines Cannot Substitute in Chiral Pharmacology


Alkylamine antihistamines such as brompheniramine, chlorpheniramine, and pheniramine are not interchangeable in research settings due to significant stereochemical, receptor affinity, and off-target selectivity differences. (-)-Brompheniramine, as a single enantiomer, eliminates the confounding variables introduced by racemic mixtures, where the inactive or less active enantiomer may contribute to off-target effects without enhancing desired H1 receptor antagonism [1]. Furthermore, even among structurally related alkylamines, H1 receptor affinities and muscarinic receptor binding profiles vary, directly impacting experimental outcomes and reproducibility [2].

(-)-Brompheniramine CAS 32656-44-3: Comparative Selectivity and Affinity Data for Research Selection


H1 Receptor Binding Affinity of (-)-Brompheniramine vs. Racemic Brompheniramine and Chlorpheniramine

(-)-Brompheniramine exhibits high affinity for the human histamine H1 receptor, with a reported dissociation constant (Kd) of 6.06 nM [1]. The racemic mixture ((±)-brompheniramine) demonstrates a comparable Ki of 6.1 nM [2], indicating that the affinity is largely driven by the active (R)-enantiomer. In contrast, the closely related alkylamine chlorpheniramine shows a broader range of reported pKi values (6.4 to 8.6) for the H1 receptor, suggesting variable potency across assay systems [3]. This well-defined single-digit nanomolar affinity for (-)-brompheniramine provides a consistent baseline for H1 receptor antagonism studies.

Histamine H1 receptor Radioligand binding Receptor pharmacology

Stereoselective H1 Antagonism: (-)-Brompheniramine vs. Dexbrompheniramine

The pharmacological activity of brompheniramine resides primarily in its dextrorotatory isomer, dexbrompheniramine, which is the (S)-(+)-enantiomer [1]. While (-)-Brompheniramine is the (R)-enantiomer, the naming convention in this chemical class can be confusing, as the active isomer is sometimes designated as the (S)-form. The key differentiator is that (-)-Brompheniramine, as the isolated (R)-enantiomer, allows researchers to study the specific contribution of this stereoisomer to H1 receptor antagonism, free from the influence of the other enantiomer present in the racemate . This is critical for structure-activity relationship (SAR) studies and for understanding stereospecific interactions with the H1 receptor binding pocket [2].

Chiral pharmacology Enantioselective binding Stereochemistry

Muscarinic Receptor Binding Profile of (-)-Brompheniramine vs. Chlorpheniramine

Both brompheniramine and chlorpheniramine exhibit non-selective binding to human muscarinic acetylcholine receptors (M1-M5), which underlies their anticholinergic side effect profiles [1]. A direct comparative study using CHO cells stably transfected with human M1-M5 subtypes found no significant difference in affinity between brompheniramine and chlorpheniramine [2]. However, the absolute Ki values for brompheniramine across the M1-M5 subtypes (ranging from 250 nM at M3 to 480 nM at M1) are approximately two orders of magnitude higher than its H1 receptor affinity, indicating a clear, albeit not absolute, selectivity window for H1 antagonism.

Muscarinic receptors Anticholinergic activity Receptor selectivity

Cardiac Ion Channel Activity Profile of (-)-Brompheniramine vs. Terfenadine

First-generation antihistamines like brompheniramine are known to interact with cardiac ion channels, a property that contrasts with newer, more selective agents. Brompheniramine blocks the hERG potassium channel with an IC50 of 0.90 μM [1], which is approximately 150-fold higher than its H1 receptor Kd, indicating a potential for cardiac repolarization effects at high concentrations. In comparison, terfenadine, a second-generation antihistamine withdrawn due to cardiotoxicity, is a much more potent hERG blocker [2]. This quantitative difference in hERG affinity provides a benchmark for assessing the relative cardiac safety margin of (-)-brompheniramine in experimental systems.

hERG channel Cardiac safety Ion channel pharmacology

(-)-Brompheniramine 32656-44-3: Validated Research Applications Based on Comparative Pharmacology


Chiral Reference Standard for H1 Receptor Binding and Functional Assays

(-)-Brompheniramine serves as a stereochemically defined positive control in H1 receptor binding assays (e.g., radioligand displacement with [3H]mepyramine) and functional assays (e.g., inhibition of histamine-induced calcium flux or reporter gene expression). Its high purity (≥98%) and defined (R)-configuration eliminate the variable of enantiomeric mixtures, ensuring assay-to-assay consistency and accurate determination of competitive antagonist parameters .

Investigating Stereoselective Pharmacology of Alkylamine Antihistamines

This compound is essential for studies comparing the pharmacological activity of individual brompheniramine enantiomers. Researchers can use (-)-Brompheniramine alongside its enantiomer, dexbrompheniramine, to delineate stereospecific contributions to H1 receptor antagonism, muscarinic receptor binding, and potential off-target effects, advancing the understanding of chiral recognition in GPCR pharmacology [1].

In Vitro Cardiac Safety Profiling and hERG Liability Assessment

Given its quantifiable hERG channel blocking activity (IC50 = 0.90 μM), (-)-Brompheniramine is employed as a reference compound in cardiac ion channel screening panels. Its moderate hERG affinity provides a useful benchmark for distinguishing between low-risk and high-risk compounds in early drug discovery, especially when developing novel antihistamines or comparing first-generation and second-generation H1 antagonists [2].

Studying Anticholinergic Side Effect Mechanisms in Allergy Models

The compound's well-characterized muscarinic receptor binding profile (Ki values for M1-M5 ranging from 250-480 nM) makes it a valuable tool for investigating the contribution of anticholinergic activity to the overall pharmacological effects of first-generation antihistamines. This is particularly relevant in in vitro models of nasal mucosa or respiratory epithelium where both H1 and muscarinic receptors are expressed [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Brompheniramine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.